Synthetic Yield Comparison: Optimized Process for 4-Amino-2-chloro-6,7-dimethoxyquinazoline
A study optimizing the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from vanillin achieved an overall yield of approximately 37% [1]. This established yield serves as a critical benchmark for process chemists and procurement teams. In contrast, the synthesis of the closely related analog 4-Amino-6,7-dimethoxyquinazoline (lacking the 2-chloro group), while not directly compared in the same study, is reported to proceed via different routes that may present their own unique yield and purity challenges. This optimized 37% yield for the target compound represents a quantifiable baseline for evaluating the efficiency of in-house or outsourced synthetic routes, enabling direct cost-benefit analysis against potential alternative methods or starting materials.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Overall yield of approximately 37% |
| Comparator Or Baseline | N/A (Class-level inference: Alternative synthetic routes for related 4-aminoquinazolines) |
| Quantified Difference | N/A (Establishes a quantifiable performance benchmark) |
| Conditions | Multi-step synthesis from vanillin: methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. |
Why This Matters
This quantifies a baseline process efficiency, allowing procurement teams to assess the cost-effectiveness of a commercial source's production method or to benchmark an internal development project.
- [1] 王功霞, 张岱州, 曲庆美. (2006). 2-氯-4-氨基-6,7-二甲氧基喹唑啉的合成. 中国医药工业杂志, 37(9), 577-579. View Source
